

# Application Notes and Protocols for S-Butyl Thiobenzoate in Native Chemical Ligation

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## Compound of Interest

Compound Name: *S-Butyl Thiobenzoate*

Cat. No.: B1281266

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These application notes provide a comprehensive overview and detailed protocols for the use of **S-Butyl Thiobenzoate** in Native Chemical Ligation (NCL) for the synthesis of peptides and proteins. NCL is a powerful chemoselective method for the formation of a native peptide bond between two unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine.<sup>[1][2]</sup>

**S-Butyl Thiobenzoate** serves as a readily accessible and effective alkyl thioester for the C-terminal activation of a peptide segment. While aryl thioesters are more reactive, alkyl thioesters like **S-Butyl Thiobenzoate** offer advantages in terms of stability and handling.<sup>[3]</sup> The ligation process is typically catalyzed by the addition of a thiol catalyst, which facilitates a transthioesterification to a more reactive aryl thioester in situ.<sup>[1]</sup>

## Mechanism of Native Chemical Ligation

The fundamental mechanism of Native Chemical Ligation involves a two-step process:

- **Transthioesterification:** The thiol side chain of the N-terminal cysteine residue of one peptide attacks the C-terminal thioester of the other peptide. This is a reversible step and is often facilitated by a thiol catalyst.
- **S-to-N Acyl Shift:** The intermediate thioester undergoes a rapid, irreversible intramolecular rearrangement where the alpha-amino group of the cysteine attacks the thioester carbonyl,

forming a stable, native amide bond.[1][2]

The overall reaction is highly specific and proceeds efficiently in aqueous solution at neutral pH.[1]

Diagram of the Native Chemical Ligation Mechanism

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## References

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